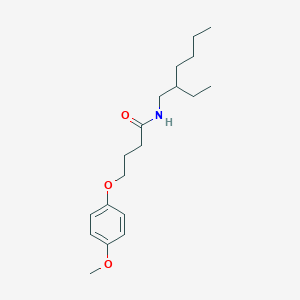
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol, also known as DMH-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMH-1 belongs to the family of small molecules that are inhibitors of the BMP (bone morphogenetic protein) signaling pathway. The BMP signaling pathway is involved in a wide range of physiological processes, including embryonic development, tissue regeneration, and bone formation. Inhibition of this pathway has been shown to have potential therapeutic applications in various diseases, including cancer and fibrosis.
作用機序
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol inhibits the BMP signaling pathway by binding to the BMP type I receptor, preventing the activation of downstream signaling pathways. This leads to a reduction in the expression of genes involved in cell proliferation, angiogenesis, and metastasis, which are critical processes in cancer development and progression.
Biochemical and Physiological Effects:
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects have been observed in various preclinical models of cancer and have been attributed to the inhibition of the BMP signaling pathway.
実験室実験の利点と制限
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and has a high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has low solubility in aqueous solutions, which can make it difficult to administer in cell culture or animal models. It also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol. One area of interest is the development of more potent and selective inhibitors of the BMP signaling pathway. Another area of interest is the investigation of the potential applications of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol in other diseases, such as fibrosis and cardiovascular disease. Additionally, the development of new delivery methods for 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol could improve its effectiveness in vivo. Overall, the study of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has the potential to lead to new therapeutic strategies for a range of diseases, particularly cancer.
合成法
The synthesis of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2,3-dimethyl-5-hexyn-2,5-diol, which is then converted to the corresponding bromo derivative. The bromo derivative is then reacted with morpholine to obtain 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol. The overall yield of the synthesis is around 20%.
科学的研究の応用
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has been extensively studied for its potential applications in scientific research, particularly in the field of cancer. The BMP signaling pathway has been shown to play a critical role in the development and progression of various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer. Inhibition of this pathway has been shown to have potential therapeutic applications in these diseases. 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has been shown to inhibit the BMP signaling pathway and has demonstrated anti-tumor effects in various preclinical models of cancer.
特性
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h14H,1,6-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTSCHCGPAABMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)

![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)
![3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)
![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)
